molecular formula C20H18N2O3 B11631115 (1Z)-2-(4-methoxyphenyl)-N'-[(naphthalen-2-ylcarbonyl)oxy]ethanimidamide

(1Z)-2-(4-methoxyphenyl)-N'-[(naphthalen-2-ylcarbonyl)oxy]ethanimidamide

Cat. No.: B11631115
M. Wt: 334.4 g/mol
InChI Key: ZXZAGEUPACKMDC-UHFFFAOYSA-N
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Description

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with an amino group and a methoxyphenyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE typically involves the condensation of 4-methoxybenzaldehyde with 2-naphthylamine under acidic conditions to form the Schiff base. This intermediate is then reacted with an appropriate carboxylate source to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are used to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine, which can further react to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison: Compared to these similar compounds, (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE stands out due to its naphthalene core, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and applications, particularly in the development of materials with specific electronic or optical characteristics .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] naphthalene-2-carboxylate

InChI

InChI=1S/C20H18N2O3/c1-24-18-10-6-14(7-11-18)12-19(21)22-25-20(23)17-9-8-15-4-2-3-5-16(15)13-17/h2-11,13H,12H2,1H3,(H2,21,22)

InChI Key

ZXZAGEUPACKMDC-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC3=CC=CC=C3C=C2)/N

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

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